2-Ethyl-3-oxopiperazine-1-carboxamide is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 171.20 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties .
The compound is often encountered in scientific research, particularly in studies related to enzyme inhibition and protein interactions. Its hydrochloride salt form, 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride, is commonly used due to its improved solubility and stability in various applications .
The synthesis of 2-Ethyl-3-oxopiperazine-1-carboxamide typically involves the reaction of 2-ethylpiperazine with phosgene or a phosgene equivalent. This reaction is performed under controlled conditions, often utilizing solvents such as dichloromethane or chloroform to facilitate the process. The product is subsequently treated with hydrochloric acid to form the hydrochloride salt .
In an industrial setting, the synthesis may be scaled up using large reactors that allow for precise control over reaction conditions. Key parameters such as temperature, pressure, and reaction time are optimized to enhance yield and purity. Purification methods like recrystallization are employed to isolate the final product effectively .
2-Ethyl-3-oxopiperazine-1-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
Substitution: Nucleophilic substitution can occur at the carbonyl group when reacted with nucleophiles like amines or thiols in the presence of a base .
Common reagents and conditions for these reactions include:
The mechanism of action for 2-Ethyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions that lead to inhibition or modulation of target activity. This mechanism is crucial for its application in therapeutic contexts where modulation of biological pathways is desired .
The physical properties of 2-Ethyl-3-oxopiperazine-1-carboxamide include:
Chemical properties include:
These properties are essential for understanding how
Organocatalysis has emerged as a powerful methodology for constructing the stereochemically complex 3-oxopiperazine core with high enantiocontrol. Bifunctional thiourea catalysts enable asymmetric protonation during tandem aza-Michael addition-cyclization sequences. Cinchona alkaloid-derived thioureas (e.g., catalysts 3a-3d) facilitate enantioselective transformations by simultaneously activating nucleophilic and electrophilic reaction partners through hydrogen-bonding networks. These catalysts achieve enantiomeric excesses exceeding 80% for 3-oxopiperazine carboxamides bearing α-stereocenters by controlling the protonation of enol intermediates during ring-forming steps [9]. The reaction typically employs ethyl glyoxalate and N-protected ethylenediamine derivatives under mild conditions (0°C to room temperature, chlorinated solvents), with catalyst loading between 5-10 mol%. Notably, solvent screening has identified ethyl acetate as optimal for enantioselectivity (87% ee), while toluene and THF provide moderate selectivity (78-84% ee) [6] [9].
Table 1: Catalyst and Solvent Optimization in Asymmetric Oxopiperazine Synthesis
| Catalyst | Solvent | Temp (°C) | Brominating Agent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 3a | Toluene | -40 | NBA (4a) | 88 | 78 |
| 3a | EtOAc | -40 | NBA (4a) | 84 | 87 |
| 3b | EtOAc | -40 | NBA (4a) | 56 | 84 |
| 3c | EtOAc | -40 | NBA (4a) | 89 | -81* |
| 3d | EtOAc | -40 | NBA (4a) | 76 | -80* |
*Opposite enantiomer
Substrate scope investigations reveal that bulky amide substituents (diisopropyl > dimethyl ≈ diisobutyl) significantly enhance stereocontrol by restricting bond rotation during the enantiodetermining step. Computational analysis (B3LYP/6-31G(d)) confirms that rotational barriers increase from 7.6 kcal/mol in non-brominated precursors to >19 kcal/mol in monobrominated intermediates, effectively "freezing" the chiral conformation [6]. This strategy has been successfully applied to synthesize 2-ethyl-3-oxopiperazine-1-carboxamides bearing chiral axes through dynamic kinetic resolution processes.
Solid-phase synthesis enables efficient assembly of oligooxopiperazine scaffolds through sequential acylation-ring closure protocols. The methodology employs Wang or Rink amide resins functionalized with bromoacetate linkers, enabling iterative incorporation of α-haloacetic acid derivatives and primary amines [8]. Following amine coupling, cyclization to the 2-ethyl-3-oxopiperazine core is achieved via intramolecular N-alkylation under mild basic conditions (DIEA in DMF, 25°C, 12-24 hours). This approach permits rapid diversification through several key strategies:
Table 2: Solid-Phase Strategies for Oxopiperazine Carboxamide Synthesis
| Stage | Reagents/Conditions | Functionalization Target | Purity Range |
|---|---|---|---|
| Backbone Assembly | Bromoacetic acid/DIC, RNH₂, DIEA/DMF | Amine diversity input | 70-85% |
| Ethyl Incorporation | Ethyl iodide, DIEA/DMF (rt, 12h) | C2-alkyl substituent | >90% |
| Cyclization | DIEA/DMF (rt, 24h) | Oxopiperazine ring formation | 75-88% |
| Carboxamide Capping | R-N=C=O, anhydrous DMF (rt, 6h) | N1-Carboxamide diversity | 85-95% |
| Global Deprotection | TFA:TIPS:H₂O (95:2.5:2.5), 2h | Final product cleavage | >85% (after HPLC) |
Post-cleavage modifications include palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) for introducing biaryl or aryl acetylene functionalities at the C6 position. This synthetic platform delivers libraries of 2-ethyl-3-oxopiperazine-1-carboxamides with molecular weights ranging 350-650 Da, suitable for protein-protein interaction studies [6] [8].
The 2-ethyl-3-oxopiperazine-1-carboxamide scaffold serves as a privileged structural motif for designing enzyme inhibitors through transition-state mimicry. Computational modeling (docking, MD simulations) reveals that the constrained piperazine ring effectively mimics cationic tetrahedral intermediates in protease catalysis. Strategic functionalization produces potent inhibitors targeting several therapeutically relevant enzymes:
The 2-ethyl group enhances target binding through hydrophobic burial in enzyme subsites (S1/S2 pockets), while maintaining metabolic stability by preventing cytochrome P450 oxidation at this position. X-ray co-crystallography of trypsin complexes demonstrates that the oxopiperazine scaffold maintains key hydrogen bonds with Gly216 and Ser190 backbone atoms, with the carboxamide oxygen participating in water-mediated hydrogen bonding networks [7] [9].
Convergent synthesis routes leverage modular coupling between preformed oxopiperazine cores and diverse electrophilic partners. The most efficient methodologies include:
Carboxamide diversification frequently employs Curtius rearrangement of piperazine-1-carboxylic acids with diphenylphosphoryl azide, generating isocyanates trapped in situ with alcohols or amines. This strategy installs branched alkyl, cycloalkyl, and aryloxy substituents at the carboxamide nitrogen with complete retention of configuration at C3-stereocenters [4] [5].
Table 3: Convergent Synthesis Methods for N-Functionalized Derivatives
| Method | Conditions | Scope | Yield Range | Application Example |
|---|---|---|---|---|
| Reductive Amination | RCHO, ZnCl₂, NaBH₃CN, MeOH, 0°C to rt | Arylalkyl, heteroarylalkyl | 70-92% | Dopamine-mimetic derivatives |
| Buchwald-Hartwig | ArX, Pd₂(dba)₃, XantPhos, Cs₂CO₃, dioxane, 100°C | Aryl, heteroaryl | 75-92% | Kinase-targeted N-arylpiperazines |
| Carbamoyl Transfer | R-N=C=O, CH₂Cl₂, rt, 12h | Alkyl, aryl, heterocyclic | 65-88% | Unsymmetrical dicarboxamides |
| Curtius Rearrangement | ROH, DPPA, Et₃N, toluene, 80°C | Alkoxy, aryloxy, amino | 60-78% | Urethane-protected prodrugs |
These convergent approaches demonstrate exceptional functional group tolerance, accommodating substrates with electrophilic warheads (α,β-unsaturated carbonyls), boronic esters, and halogenated aromatics necessary for downstream cross-coupling. The methodologies have been successfully scaled to multi-gram quantities (≥50 g) for preclinical development candidates [2] [5].
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9